![molecular formula C32H38O19 B13400180 6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13400180.png)
6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
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Overview
Description
The compound “6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one” is a complex organic molecule characterized by multiple hydroxyl groups and a chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the chromen-4-one core. Common reagents used in these reactions include protecting groups like acetyl or benzyl groups, glycosyl donors, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to increase yield and reduce costs. This may include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antiviral activity.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its potential therapeutic effects may involve the modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar hydroxyl groups and a chromen-4-one core.
Kaempferol: Another flavonoid with a similar structure but different hydroxyl group positions.
Myricetin: A flavonoid with additional hydroxyl groups compared to the compound .
Uniqueness
The uniqueness of the compound lies in its specific arrangement of hydroxyl groups and glycosylation pattern, which may confer distinct biological and chemical properties compared to other similar compounds.
Biological Activity
The compound 6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one is a complex polyphenolic structure with potential biological activities that have been the subject of recent research. This article aims to summarize its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C63H98O31, with a molecular weight of approximately 1351.43 g/mol. The compound features multiple hydroxyl groups that contribute to its biological activities, particularly its antioxidant properties.
Property | Value |
---|---|
Molecular Formula | C63H98O31 |
Molecular Weight | 1351.43 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
Antioxidant Activity
Numerous studies have demonstrated that polyphenolic compounds exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in this compound enhances its ability to scavenge free radicals and reduce oxidative stress. Research indicates that it can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. It inhibits the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .
Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent. It has been found to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle regulators . In vitro studies suggest that it can inhibit tumor growth by downregulating key pro-angiogenic factors like VEGF .
Antidiabetic Effects
The compound may also possess antidiabetic properties. Studies indicate that it can lower blood glucose levels and improve insulin sensitivity in diabetic models. It reduces advanced glycation end products (AGEs), which are implicated in diabetic complications .
Study 1: Antioxidant Activity Assessment
A study conducted on rat models demonstrated that administration of the compound significantly reduced oxidative stress markers compared to control groups. The results indicated a decrease in malondialdehyde levels and an increase in glutathione levels, suggesting enhanced antioxidant capacity .
Study 2: Anti-inflammatory Mechanism
In vitro experiments using human endothelial cells showed that treatment with the compound led to a marked reduction in the expression of adhesion molecules and inflammatory cytokines upon stimulation with lipopolysaccharides (LPS) . This suggests its potential use in managing chronic inflammatory diseases.
Study 3: Anticancer Efficacy
A recent study evaluated the effect of the compound on breast cancer cell lines. The results showed a significant reduction in cell viability and induction of apoptosis, with IC50 values indicating potent anticancer activity .
Properties
IUPAC Name |
6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O19/c33-7-17-23(40)26(43)30(51-31-27(44)21(38)14(37)9-46-31)29(49-17)20-13(36)6-16-19(24(20)41)12(35)5-15(48-16)10-1-3-11(4-2-10)47-32-28(45)25(42)22(39)18(8-34)50-32/h1-6,14,17-18,21-23,25-34,36-45H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIKGLVKALOGDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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